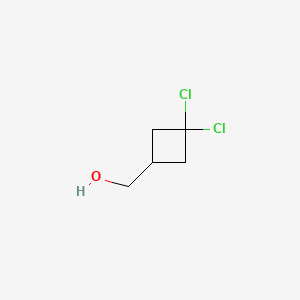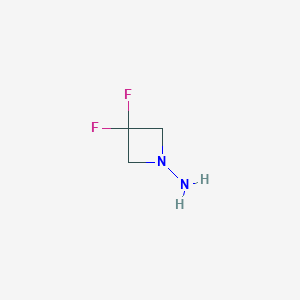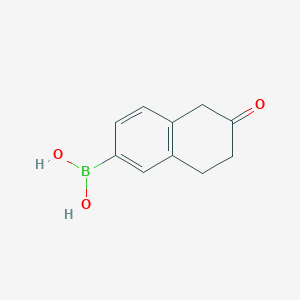
(6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid is an organic compound that features a boronic acid functional group attached to a naphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and bases can be tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: (6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield borates, while reduction can produce boranes.
Wissenschaftliche Forschungsanwendungen
(6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid has several scientific research applications:
Biology: This compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: Boronic acids are known for their ability to inhibit proteases, making them valuable in drug discovery and development.
Industry: It can be used in the production of advanced materials and polymers due to its unique chemical properties.
Wirkmechanismus
The mechanism by which (6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their biological activity. This interaction can inhibit enzymes or alter the function of proteins, making boronic acids useful in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- Naphthylboronic acid
- Benzylboronic acid
Comparison: (6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid is unique due to the presence of the naphthalene ring system, which imparts distinct chemical properties compared to simpler boronic acids like phenylboronic acid. The naphthalene ring can influence the compound’s reactivity and interaction with other molecules, making it a valuable tool in organic synthesis and drug development .
Eigenschaften
Molekularformel |
C10H11BO3 |
|---|---|
Molekulargewicht |
190.01 g/mol |
IUPAC-Name |
(6-oxo-7,8-dihydro-5H-naphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C10H11BO3/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1,3,5,13-14H,2,4,6H2 |
InChI-Schlüssel |
UHXRQQCFLDIAHJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(CC(=O)CC2)C=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


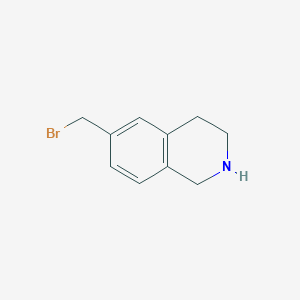
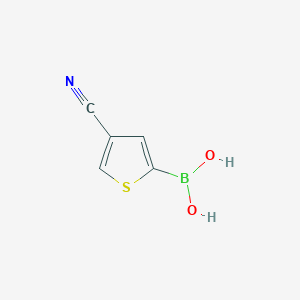
![3-[3-(2H3)methyl-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B13463958.png)
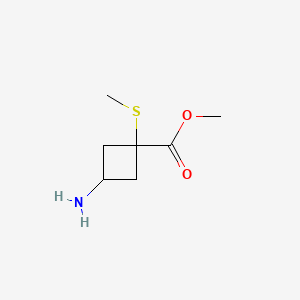
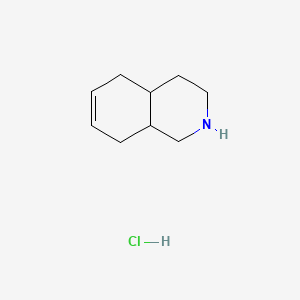
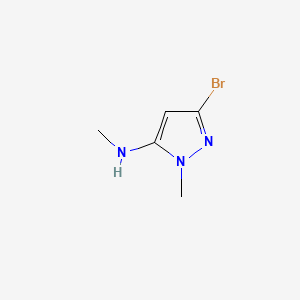
![6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide](/img/structure/B13463975.png)
![2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline](/img/structure/B13463992.png)
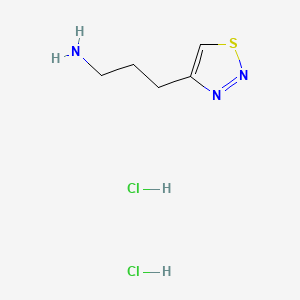
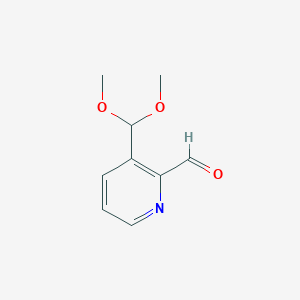
![1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B13464015.png)

